Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-2 selectively over COX-1 (IC50s = 0.005 and 3.3 μM, respectively). 1,2 It inhibits paw swelling by 93% in a rat model of adjuvant-induced arthritis when administered at a dose of 1 mg/kg. Cimicoxib (3 mg/kg, p.o.) inhibits carrageenan-induced decreases in paw withdrawal latency in the hot plate test in a rat model of hyperalgesia. Formulations containing cimicoxib have been used in the treatment of pain and inflammation associated with osteoarthritis or surgery in dogs. Cimicoxib is an imidazole substituted at positions 1, 4 and 5 by 4-aminosulfonylphenyl, chloro and 3-fluoro-4-methyoxyphenyl groups respectively. A selective cyclooxygenase 2 inhibitor, it is used in veterinary medicine for the control of pain and inflammation associated with osteoarthritis in dogs. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is a sulfonamide, a member of imidazoles, an organochlorine compound, an organofluorine compound and an aromatic ether. Cimicoxib is a selective COX-2 inhibitor being developed by Affectis as a treatment for depression and schizophrenia. If approved, Cimicoxib would be the first drug in decades to treat depression by a new mechanism of action.
Related Compounds
Carprofen
Relevance: Carprofen is often used as a comparator drug in studies evaluating the efficacy and safety of cimicoxib. For example, a study investigating the perioperative use of cimicoxib in dogs found that it exhibited non-inferior efficacy and tolerability compared to carprofen. [] Another study comparing cimicoxib and carprofen for post-operative pain management after TPLO surgery in dogs is currently underway. []
Celecoxib
Relevance: Celecoxib serves as a benchmark compound in preclinical studies evaluating the pharmacological properties of cimicoxib. Early research demonstrated that cimicoxib exhibited comparable anti-inflammatory and analgesic activity to celecoxib in experimental models. []
Rofecoxib
Relevance: Similar to celecoxib, rofecoxib served as a reference compound during the early development of cimicoxib. In preclinical studies, cimicoxib showed comparable potency to rofecoxib in various animal models of inflammation and pain. []
Etoricoxib
Relevance: Etoricoxib, along with celecoxib, firecoxib, rofecoxib, and cimicoxib, were analyzed together in a study developing a TLC-densitometric method for quantifying COX-2 inhibitors in pharmaceutical preparations. [] This highlights their shared classification and analytical considerations.
Firocoxib
Relevance: Firocoxib and cimicoxib, both being COX-2 inhibitors used in veterinary medicine, were investigated together in a study analyzing the effects of COX-2 inhibitors and cyclophosphamide on blood parameters in dogs with breast cancer. []
Marbofloxacin
Relevance: One study investigated the potential drug interactions between marbofloxacin and cimicoxib when administered concurrently to dogs. [] This study aimed to assess the safety of combining these medications, as they are often used together in clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP-122288 is a potent and selective agonist for the 5-HT1B, 5-HT1D and 5-HT1F serotonin receptor subtypes. CP-122288 is potent as an inhibitor of neurogenic inflammation and plasma protein extravasation. In human trials, CP-122,288 was not found to be effective as a treatment for migraine, but its selectivity for neurogenic anti-inflammatory action over vasoconstriction has made it useful for research into the underlying causes of migraine.
CP-18 F-18 is a DEVD (the caspase 3 substrate recognition motif) containing substrate-based compound as an imaging tracer for caspase-3 activity in apoptotic cells.
CP 115953 inhibits topoisomerase II activity via an interaction with the enzyme and not by DNA unwinding. CP 115953 stimulates cytokine production by lymphocytes.
CP-199330 is a cysteinyl LT1 receptor antagonist that is equipotent to marketed cysLT1 receptor antagonists zafirlukast and pranlukas. It is devoid of liver toxicity.
CP21R7 is a potent and selective inhibitor of GSK3β.1 It is used as an activator of stem cells prior to the induction of differentiation of stem cells to endothelial and smooth muscle cells. GSK3β inhibitors, including CP21R7, can be used with BMP4 to commit human pluripotent stem cells to a mesodermal fate. CP21R7, also known CP21, is a potent and selective GSK-3β inhibitor.